N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
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Description
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C16H20ClN3O and its molecular weight is 305.8g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound's synthesis involves complex chemical reactions, yielding various derivatives with potential biological activities. For instance, Quiroga et al. (1999) explored the preparation and structural analysis of pyrazolo[3,4-b]pyridines, revealing insights into their chemical behavior and structural characteristics, which could be analogous to the synthesis and chemical behavior of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide derivatives (Quiroga et al., 1999).
Biological Evaluation and Potential Applications
Several studies have focused on evaluating the biological activities of related compounds, which can provide a basis for understanding the potential applications of this compound. For example, Saeed et al. (2015) synthesized a series of substituted benzamides and screened them for their inhibitory potential against various enzymes, suggesting the potential for these compounds to bind nucleotide protein targets, which could also apply to this compound derivatives (Saeed et al., 2015).
Structural and Mechanistic Studies
Detailed structural and mechanistic studies on derivatives provide insights into the interactions and potential therapeutic targets of similar compounds. For instance, Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, offering a perspective on the binding interactions that could be relevant to the study of this compound (Shim et al., 2002).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-10-5-6-14(17)8-15(10)18-16(21)11(2)9-20-13(4)7-12(3)19-20/h5-8,11H,9H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQILRXMZICPMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.